molecular formula C13H11BrMgO B12647258 Magnesium;phenoxymethylbenzene;bromide

Magnesium;phenoxymethylbenzene;bromide

Cat. No.: B12647258
M. Wt: 287.43 g/mol
InChI Key: ZEYWRDROXULDKX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows :

C6H5Br+MgC6H5MgBr\text{C}_6\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgBr} C6​H5​Br+Mg→C6​H5​MgBr

Industrial Production Methods

In industrial settings, the preparation of phenylmagnesium bromide follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phenylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

Phenylmagnesium bromide acts as a nucleophile due to the partial negative charge on the carbon atom bonded to magnesium. This allows it to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge, making the compound highly reactive .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium chloride
  • Phenylmagnesium iodide
  • Methylmagnesium bromide

Uniqueness

Phenylmagnesium bromide is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its reactivity is comparable to other Grignard reagents, but its specific properties make it particularly useful for certain reactions .

Properties

Molecular Formula

C13H11BrMgO

Molecular Weight

287.43 g/mol

IUPAC Name

magnesium;phenoxymethylbenzene;bromide

InChI

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h2-10H,11H2;1H;/q-1;;+2/p-1

InChI Key

ZEYWRDROXULDKX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.